Heptachlorocyclopentene

Description

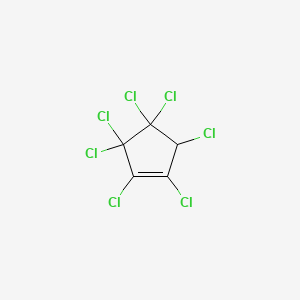

Structure

2D Structure

3D Structure

Properties

CAS No. |

62111-47-1 |

|---|---|

Molecular Formula |

C5HCl7 |

Molecular Weight |

309.2 g/mol |

IUPAC Name |

1,2,3,3,4,4,5-heptachlorocyclopentene |

InChI |

InChI=1S/C5HCl7/c6-1-2(7)4(9,10)5(11,12)3(1)8/h2H |

InChI Key |

AJUXFTIOMRYFRL-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=C(C(C1(Cl)Cl)(Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Historical Trajectory and Significance in Synthetic Chemistry Research

The story of heptachlorocyclopentene is fundamentally linked to the chemistry of its close relative, hexachlorocyclopentadiene (B6142220) (C₅Cl₆). First synthesized in the early 20th century, hexachlorocyclopentadiene emerged as a pivotal building block in the synthesis of a wide array of organochlorine compounds. wikipedia.org The production of these compounds often involves the exhaustive chlorination of cyclopentadiene (B3395910), a process that can lead to various chlorinated derivatives, including octachlorocyclopentene, suggesting that this compound is a plausible intermediate or byproduct in these manufacturing streams. google.com

The primary significance of this class of compounds in synthetic chemistry lies in their utility in the Diels-Alder reaction. Hexachlorocyclopentadiene, with its electron-deficient diene system, readily reacts with various alkenes (dienophiles) to form robust bicyclic adducts. wikipedia.org This powerful cycloaddition reaction became the cornerstone for the industrial production of numerous cyclodiene insecticides, such as aldrin, dieldrin, and notably, heptachlor (B41519). wikipedia.org The synthesis of heptachlor itself involves the Diels-Alder reaction of hexachlorocyclopentadiene with cyclopentadiene, followed by a subsequent chlorination step, underscoring the direct synthetic lineage to a "heptachloro-" structure. wikipedia.org

The reactivity of the double bond in this compound and related polychlorinated cyclopentenes also allows for a range of chemical transformations, making them versatile intermediates for accessing complex molecular architectures. Their unique electronic and steric properties, conferred by the high degree of chlorination, have made them subjects of academic inquiry into reaction mechanisms and molecular interactions.

Interdisciplinary Research Relevance of Heptachlorocyclopentene

The influence of heptachlorocyclopentene and its chemical relatives extends far beyond the realm of synthetic organic chemistry, touching upon critical areas of environmental science, toxicology, and materials science.

Environmental Chemistry and Toxicology : As with many organochlorine compounds, derivatives of polychlorinated cyclopentenes are characterized by their environmental persistence, low aqueous solubility, and high lipophilicity. nih.govepa.gov These properties lead to their bioaccumulation in the fatty tissues of organisms and biomagnification up the food chain. nih.govpanda.org The widespread use of pesticides derived from hexachlorocyclopentadiene (B6142220) in the mid-20th century led to significant environmental contamination, prompting extensive research into their long-term ecological and health effects. nih.goviwaponline.comdelaware.gov Much of the research in this area focuses on understanding the fate and transport of these persistent organic pollutants (POPs) in the environment and their toxicological profiles, which include neurotoxicity and endocrine disruption. nih.govnih.gov

Materials Science : The high chlorine content of compounds like this compound imparts inherent flame-retardant properties. This has led to their use, or the use of their derivatives, in the formulation of fire-resistant polymers and resins. wikipedia.org The dense and stable structures of these molecules can enhance the thermal stability of materials into which they are incorporated. Research in this area explores the synthesis of novel polychlorinated monomers and polymers with tailored physical and chemical properties for specialized applications.

The following table summarizes the key research findings related to the interdisciplinary relevance of polychlorinated cyclopentenes:

| Research Area | Key Findings |

| Environmental Fate | High persistence in soil and sediment, resistance to biodegradation, and potential for long-range atmospheric transport. nih.govepa.gov |

| Bioaccumulation | Accumulates in the fatty tissues of organisms, leading to biomagnification in food webs. panda.orgdelaware.gov |

| Toxicology | Associated with neurotoxic and endocrine-disrupting effects in wildlife and potential human health risks. nih.govnih.gov |

| Materials Science | Utilized as precursors for flame retardants and in the synthesis of thermally stable polymers. wikipedia.org |

Current Research Landscape and Emerging Academic Challenges for Heptachlorocyclopentene

Mechanistic Studies of Halogenation Pathways

The synthesis of this compound (C₅HCl₇) from cyclopentadiene (B3395910) or cyclopentene involves exhaustive chlorination, a process that can proceed through distinct mechanistic pathways. The prevailing mechanism is highly dependent on reaction conditions such as the presence of UV light, temperature, and the specific chlorinating agent used.

Two primary pathways are considered:

Free-Radical Chlorination: This pathway is typically initiated by UV light, which causes the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•). The reaction proceeds via a chain mechanism:

Initiation: Cl₂ → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from an allylic position on the cyclopentene ring or adds across the double bond, generating a carbon-centered radical. This radical then reacts with another molecule of Cl₂ to form a C-Cl bond and regenerate a chlorine radical. This cycle repeats, progressively replacing hydrogen atoms with chlorine.

Termination: The reaction ceases when two radicals combine. Free-radical chlorination is often characterized by low selectivity, leading to a complex mixture of isomers and over-chlorinated products. studyorgo.com The high reactivity and exothermicity of chlorination compared to bromination mean that the transition states are reached early, resulting in less discrimination between primary, secondary, and tertiary C-H bonds. studyorgo.commasterorganicchemistry.com

Ionic Chlorination: In the absence of a radical initiator and often in the presence of a polar solvent or a Lewis acid, chlorination can proceed through an ionic mechanism. The chlorine molecule polarizes and adds across the double bond of the cyclopentene ring, forming a cyclic chloronium ion intermediate. This intermediate is then attacked by a chloride ion (Cl⁻) in an anti-addition, yielding a trans-dichloride. nih.gov Subsequent substitution reactions on the saturated portion of the ring can also occur via ionic pathways, though this is generally more difficult than radical substitution. A procedure for the direct chlorination of cyclopentadiene using a mixture of Cl₂ and HCl has been described to control the highly exothermic reaction, involving an initial ionic addition followed by substitution reactions. chemicalpapers.com

Novel Catalytic Systems for Cyclopentene Chlorination Reactions

To improve the efficiency and selectivity of chlorination, various novel catalytic systems have been developed. These systems aim to lower the energy barrier for the reaction, control stereochemistry, and function under milder conditions than traditional methods. ijfmr.com

Recent advancements include:

Selenium-Based Catalysis: Catalytic systems using reagents like phenylselenyl chloride (PhSeCl) have been shown to facilitate the syn-dichlorination of alkenes. nih.govnih.gov The proposed mechanism involves the formation of a selenonium ion intermediate from the alkene and an oxidized selenium species (e.g., PhSeCl₃). nih.gov Subsequent nucleophilic attack by chloride delivers the second chlorine atom stereospecifically. This method offers a powerful way to overturn the intrinsic anti-stereospecificity of traditional ionic chlorination. nih.gov

Manganese-Catalyzed Electrochemical Chlorination: Anodically coupled electrolysis using manganese catalysts can achieve the chloroalkylation of alkenes from simple sources like NaCl. acs.org This electrocatalytic approach merges the generation of radical intermediates with catalyst-controlled addition across the double bond, allowing for high chemo- and regioselectivity under mild conditions. acs.org

Molybdenum-Based Catalysis: Molybdenum(V) chloride and in situ-generated molybdenum(VI) reagents have been reported for the cis-chlorination of alkenes, providing another route to otherwise difficult-to-access stereoisomers. nih.gov

These catalytic approaches represent a significant step forward in controlling the complex chlorination of cyclic olefins.

| Catalyst System | Proposed Mechanism | Key Advantages |

| Selenium-Based (e.g., PhSeCl) | Formation of selenonium ion intermediate, followed by internal chloride delivery. | Achieves stereospecific syn-dichlorination, overcoming typical anti-addition. nih.govnih.gov |

| Manganese-Electrocatalytic | Anodic oxidation of Mn(II) and chloride source to generate reactive intermediates. | Uses common starting materials (NaCl), operates under mild conditions, high selectivity. acs.org |

| Molybdenum-Based (e.g., MoCl₅) | Formation of a molybdenum-alkene complex. | Effective for achieving cis(syn)-dichlorination of various alkenes. nih.gov |

Regioselectivity and Stereoselectivity in this compound Synthesis

Achieving control over the precise placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of seven chlorine atoms on a five-membered ring is a formidable synthetic challenge.

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. t3db.ca The chlorination of cyclopentene can generate multiple chiral centers.

Addition across the double bond can result in syn-addition (both chlorines on the same face) or anti-addition (chlorines on opposite faces). nih.gov Catalytic methods are often employed to favor one outcome, such as the syn-dichlorination seen with selenium catalysis. nih.gov

The cyclopentene ring itself can lead to different diastereomers (e.g., cis and trans isomers). youtube.com The final structure of a this compound molecule will have a complex stereochemistry defined by the relative orientations of the seven chlorine atoms.

The synthesis of this compound would likely result in a mixture of several diastereomers and enantiomers, requiring advanced separation techniques for isolation of a single isomer.

| Isomer Type | Description | Potential Controlling Factors |

| Regioisomers | Differ in the position of the single remaining hydrogen atom. | Generally poor control in free-radical processes; less relevant in exhaustive chlorination. studyorgo.com |

| Diastereomers (syn/anti) | Differ in the relative orientation of chlorines added across the double bond. | Catalytic systems (e.g., Se, Mo) can favor syn-addition; ionic pathways favor anti. nih.gov |

| Diastereomers (cis/trans) | Differ in the orientation of substituents on the saturated part of the ring. | Influenced by the approach of the reagent to the ring; thermodynamic vs. kinetic control. |

| Enantiomers | Non-superimposable mirror images. | Formed as a racemic mixture from achiral starting materials unless a chiral catalyst or reagent is used. stackexchange.com |

Green Chemistry Approaches to this compound Synthesis

Traditional methods for producing highly chlorinated compounds often rely on hazardous reagents and solvents, generating significant waste. Green chemistry principles aim to mitigate this environmental impact. ijfmr.comrroij.com

Key green strategies applicable to this compound synthesis include:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities is a core principle of green chemistry. paperpublications.org Catalysts enhance reaction rates, often allow for milder conditions, and reduce the generation of byproducts. epitomejournals.com

Alternative Energy Sources: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. paperpublications.org Photochemical and electrochemical methods, which use light or electricity to drive reactions, can also offer more sustainable pathways. acs.orgresearchgate.net

Safer Solvents: Many chlorination reactions are performed in chlorinated solvents like carbon tetrachloride. Green approaches advocate for replacing these with less toxic and more environmentally benign alternatives, or performing reactions in solvent-free conditions where possible. paperpublications.orgepitomejournals.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ijfmr.com Catalytic addition reactions are generally more atom-economical than substitution reactions that generate waste products like HCl.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| 1. Prevention | High-temperature, high-pressure processes leading to byproducts. | Catalytic methods that are more selective and produce less waste. epitomejournals.com |

| 5. Safer Solvents | Use of Carbon Tetrachloride or other hazardous solvents. | Use of supercritical fluids, ionic liquids, or solvent-free conditions. ijfmr.com |

| 6. Design for Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis, photochemistry, or electrochemistry to reduce energy input. acs.orgpaperpublications.org |

| 9. Catalysis | Use of stoichiometric amounts of reagents. | Development of recyclable metal or organocatalysts to improve efficiency and reduce waste. rroij.comnih.gov |

Synthesis of this compound Derivatives for Research Purposes

This compound, as a functionalized building block, can be used to synthesize a variety of derivatives for research. Its reactivity is dominated by the electron-deficient double bond. The seven chlorine atoms are strongly electron-withdrawing, making the double bond highly electrophilic and a potent dienophile in certain reactions.

Potential derivatization reactions include:

Diels-Alder Reactions: Hexachlorocyclopentadiene (B6142220) is well-known for its ability to participate as the diene component in Diels-Alder reactions to produce pesticides. wikipedia.org While this compound is not a diene, its electron-poor double bond could potentially act as a dienophile, reacting with electron-rich dienes to form complex polycyclic chlorinated structures.

Nucleophilic Addition: The electron-deficient double bond would be susceptible to attack by strong nucleophiles. This could lead to addition products or, under certain conditions, substitution of one of the vinylic chlorines.

Epoxidation: Oxidation of the double bond could yield a highly reactive heptachloro-epoxycyclopentane, a versatile intermediate for further functionalization.

Reductive Dechlorination: Selective removal of specific chlorine atoms using reductive reagents could provide access to a library of lower-chlorinated cyclopentene derivatives, allowing for systematic studies of structure-activity relationships.

| Derivative Class | Synthetic Method | Potential Application |

| Polycyclic Adducts | Diels-Alder reaction with an electron-rich diene. | Synthesis of novel, sterically complex chlorinated frameworks. wikipedia.org |

| Functionalized Cyclopentanes | Nucleophilic addition of alcohols, thiols, or amines to the double bond. | Creation of ethers, thioethers, and amines for biological screening. |

| Epoxycyclopentanes | Oxidation with an agent like m-CPBA. | Access to a reactive electrophilic intermediate for ring-opening reactions. |

| Partially Dechlorinated Analogues | Controlled reduction with reagents like activated zinc or sodium amalgam. | Systematic study of how chlorination pattern affects chemical properties. |

Byproduct Formation and Mitigation in this compound Production Processes

The synthesis of a single, pure polychlorinated compound is often hampered by the formation of numerous byproducts. In the production of this compound, several undesired products can be expected.

Common byproducts include:

Under-chlorinated Compounds: Incomplete reaction can leave significant quantities of lower-chlorinated species, such as hexachlorocyclopentadiene (C₅Cl₆) and various isomers of pentachlorocyclopentene. wikipedia.org

Over-chlorinated Compounds: The reaction may proceed beyond the desired seven chlorine atoms to yield octachlorocyclopentane (C₅Cl₈) or even nonachlorocyclopentane (C₅HCl₉), where the double bond is saturated. cdc.gov

Isomeric Products: As discussed, a mixture of regio- and stereoisomers of this compound is highly likely. studyorgo.comstackexchange.com

Degradation Products: At high temperatures, ring-opening or rearrangement reactions can occur, leading to linear chlorinated alkanes/alkenes or other cyclic structures. wikipedia.org

Mitigation strategies are essential for maximizing the yield of the desired product:

Stoichiometric Control: Precise control over the ratio of the chlorinating agent to the organic substrate is critical to avoid under- or over-chlorination.

Temperature and Pressure Control: Maintaining optimal reaction temperatures can prevent unwanted side reactions and thermal degradation. A two-stage process with different temperature profiles for addition and substitution reactions has been shown to be effective. chemicalpapers.com

Catalyst Selection: Using a highly selective catalyst can direct the reaction towards a specific isomer and reduce the formation of unwanted byproducts. acs.org

Purification Techniques: Advanced purification methods, such as fractional distillation under reduced pressure or preparative chromatography, are necessary to separate the target compound from a complex mixture of byproducts. wikipedia.org

| Byproduct Type | Example | Mitigation Strategy |

| Under-chlorination | Hexachlorocyclopentadiene (C₅Cl₆) | Increase reaction time or molar ratio of chlorinating agent; optimize temperature. |

| Over-chlorination | Octachlorocyclopentane (C₅Cl₈) | Use precise stoichiometric control; limit reaction time. cdc.gov |

| Isomers | Diastereomers of C₅HCl₇ | Employ stereoselective catalysts; utilize advanced chromatographic separation. nih.gov |

| Degradation | Pentachlorobutadiene | Avoid excessive temperatures; use catalysts that allow for milder reaction conditions. wikipedia.org |

Oxidative Degradation Pathways of this compound

The oxidative degradation of this compound can proceed through various pathways, often influenced by the specific oxidizing agents and reaction conditions. While detailed studies specifically on this compound are limited in the public domain, general principles of oxidation of chlorinated alkenes suggest that the double bond is a primary site of attack.

One potential pathway involves epoxidation of the double bond, followed by hydrolysis to a diol. Subsequent oxidation could lead to cleavage of the cyclopentene ring, forming various smaller, oxygenated and chlorinated fragments. The presence of multiple chlorine atoms on the ring influences the electron density of the double bond, making it less susceptible to electrophilic attack by some oxidizing agents compared to non-chlorinated alkenes.

In environmental and biological systems, oxidative degradation can be initiated by hydroxyl radicals (•OH). These highly reactive species can add to the double bond or abstract a hydrogen atom (if present), leading to a cascade of reactions that can ultimately result in mineralization to CO2, H2O, and HCl.

The following table summarizes potential oxidative degradation products based on general knowledge of chlorinated hydrocarbon oxidation.

| Oxidizing Agent | Potential Intermediate Products | Potential Final Products |

| Ozone (O₃) | Epoxide, Ozonide | Aldehydes, Ketones, Carboxylic acids |

| Hydroxyl Radical (•OH) | Hydroxylated intermediates, Epoxides | Chlorinated acetic acids, CO₂, HCl |

| Permanganate (MnO₄⁻) | Diols | Ring-opened carboxylic acids |

It is important to note that the high degree of chlorination in this compound can render it resistant to oxidative degradation under certain conditions.

Reductive Transformation Mechanisms of this compound

Reductive transformation of this compound typically involves the removal of chlorine atoms, a process known as reductive dechlorination. This can occur through various mechanisms, including hydrogenolysis and electron transfer reactions.

In hydrogenolysis, a C-Cl bond is cleaved and replaced by a C-H bond. This is often catalyzed by transition metals like nickel, palladium, or platinum, with a source of hydrogen. rsc.org The reaction proceeds via the oxidative addition of the alkyl halide to the metal surface, followed by reaction with hydrogen.

Electron transfer from a reducing agent can also initiate dechlorination. The resulting radical anion can then eliminate a chloride ion to form a radical species, which can then abstract a hydrogen atom from the solvent or another molecule.

Studies on related chlorinated compounds have shown that the number and position of chlorine atoms significantly affect the rate and products of reductive dechlorination. Generally, more chlorinated carbons are more susceptible to reduction.

The table below outlines possible products from the reductive transformation of this compound.

| Reducing System | Primary Products | Secondary Products |

| H₂/Pd catalyst | Hexachlorocyclopentene isomers | Pentachlorocyclopentene isomers |

| Zero-valent iron (ZVI) | Hexachlorocyclopentene isomers | Further dechlorinated cyclopentenes |

| Sodium in liquid ammonia | Various dechlorinated cyclopentenes | Cyclopentene |

Research on the reductive transformation of similar organochlorine compounds indicates that complete dechlorination to the parent hydrocarbon is possible under specific conditions. researchgate.net

Nucleophilic Substitution Reactions Involving this compound

Nucleophilic substitution reactions in this compound would involve the replacement of a chlorine atom by a nucleophile. The reactivity of the chlorine atoms in this compound towards nucleophilic substitution depends on their position (allylic, vinylic, or saturated).

Allylic chlorines are generally more reactive in SN1 and SN2 reactions due to the stabilization of the carbocation intermediate or transition state by the adjacent double bond. dalalinstitute.com Vinylic chlorines are typically unreactive towards standard SN1 and SN2 conditions due to the high energy of the vinylic carbocation and the strong C-Cl bond. citycollegekolkata.org

The reaction mechanism can be either unimolecular (SN1) or bimolecular (SN2), depending on the substrate structure, the nucleophile, the leaving group, and the solvent. libretexts.orglibretexts.orgmasterorganicchemistry.com An SN1 reaction proceeds through a carbocation intermediate, while an SN2 reaction is a concerted process where the nucleophile attacks as the leaving group departs. citycollegekolkata.orgksu.edu.sayoutube.com

| Nucleophile | Potential Reaction Type | Potential Product(s) |

| Hydroxide ion (OH⁻) | SN1 or SN2 (at allylic position) | Chloro-hydroxy-cyclopentene isomers |

| Alkoxide ion (RO⁻) | SN1 or SN2 (at allylic position) | Chloro-alkoxy-cyclopentene isomers |

| Ammonia (NH₃) | SN2 (at allylic position) | Chloro-amino-cyclopentene isomers |

Steric hindrance from the multiple chlorine atoms on the cyclopentene ring can significantly affect the rate of nucleophilic substitution, particularly for SN2 reactions which require backside attack. ksu.edu.sa

Electrophilic Addition Reactions to the Cyclopentene Ring

Electrophilic addition reactions involve the attack of an electrophile on the electron-rich double bond of the cyclopentene ring. science-revision.co.uksavemyexams.comibchem.com The high degree of chlorination in this compound withdraws electron density from the double bond, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted cyclopentene. byjus.comlibretexts.org

Despite this deactivation, strong electrophiles can still react. The mechanism typically proceeds in a stepwise manner, involving the formation of a carbocation intermediate after the initial attack of the electrophile. byjus.com The regioselectivity of the addition would be influenced by the stability of the resulting carbocation, which is affected by the positions of the chlorine atoms.

| Electrophile | Reagent | Potential Product(s) |

| Halogen (e.g., Cl₂) | Cl₂ | Nonachlorocyclopentane isomers |

| Hydrogen Halide (e.g., HCl) | HCl | Octachlorocyclopentane isomers |

| Water (in the presence of acid) | H₃O⁺ | Chloro-hydroxy-cyclopentane isomers |

The addition of halogens like chlorine or bromine would likely proceed, leading to a saturated polychlorinated cyclopentane. The addition of hydrogen halides would also be possible, with the regiochemistry dictated by the relative stability of the intermediate carbocation.

Thermal Decomposition Kinetics and Product Analysis of this compound

The thermal decomposition of this compound, as with other chlorinated hydrocarbons, is expected to proceed through complex radical chain reactions at high temperatures. The initial step is likely the homolytic cleavage of the weakest C-Cl bond to form a chlorine radical and a heptachlorocyclopentenyl radical.

These initial radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction (if a hydrogen source is present), elimination of HCl, and further fragmentation of the cyclopentene ring. The specific products formed will depend on the temperature, pressure, and presence of other substances.

Analysis of thermal decomposition products of similar compounds, such as hexachlorocyclopentadiene, has shown the formation of a complex mixture of smaller chlorinated and non-chlorinated hydrocarbons, as well as persistent organic pollutants like polychlorinated benzenes and dioxins under certain conditions. epa.govpublications.gc.caepa.gov

| Temperature Range | Primary Decomposition Process | Major Products |

| Moderate (300-500 °C) | Dehydrochlorination, Isomerization | Hexachlorocyclopentadiene isomers, HCl |

| High (500-800 °C) | Ring fragmentation, Radical reactions | Smaller chlorinated alkanes/alkenes, CO, CO₂, HCl |

| Very High (>800 °C, with O₂) | Combustion | CO₂, H₂O, HCl |

Kinetic studies would be necessary to determine the activation energy and reaction order for the decomposition process, providing insights into the stability of the compound and the mechanisms of its breakdown.

Photochemical Reactivity and Degradation Mechanisms of this compound

The photochemical reactivity of this compound is primarily driven by the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent chemical reactions. The C-Cl bonds are the most likely chromophores to absorb UV light in the environmentally relevant spectrum.

Upon absorption of a photon, a C-Cl bond can undergo homolytic cleavage to produce a chlorine radical and a heptachlorocyclopentenyl radical. This process, known as photolysis, is a key degradation pathway for many chlorinated compounds in the environment. nih.gov The quantum yield of this process, which is the number of molecules reacted per photon absorbed, is a critical parameter for determining the environmental persistence of the compound.

The radicals formed can then initiate a series of secondary reactions, similar to those in thermal decomposition, including reaction with oxygen to form peroxy radicals, which can lead to the formation of various oxygenated and chlorinated degradation products.

| Wavelength Range | Primary Photochemical Process | Potential Products |

| UVB (280-320 nm) | C-Cl bond cleavage | Hexachlorocyclopentadiene, dechlorinated radicals |

| UVA (320-400 nm) | Slower C-Cl bond cleavage | Minor degradation |

The presence of photosensitizers in the environment, such as humic acids, can also influence the rate of photochemical degradation. nih.gov

This compound as a Precursor in Complex Organic Reactions

This compound can serve as a versatile precursor in the synthesis of more complex organic molecules due to its unique combination of a reactive double bond and multiple chlorine atoms that can be functionalized. numberanalytics.comnankai.edu.cnnih.govriken.jpbist.eu

One of the most significant applications of related polychlorinated cyclopentadienes is in Diels-Alder reactions. Although the chlorine atoms deactivate the diene, the resulting adducts are highly functionalized and can be further transformed. While this compound itself is not a diene, it could potentially be converted into one (e.g., hexachlorocyclopentadiene) through elimination reactions, which is a well-known dienophile in [4+2] cycloadditions.

The chlorine atoms can also be substituted by various nucleophiles, as discussed in section 3.3, to introduce new functional groups. Reductive dechlorination can be used to selectively remove chlorine atoms, providing access to less chlorinated cyclopentene derivatives.

| Reaction Type | Reagents | Product Class |

| Dehydrochlorination | Base (e.g., KOH) | Hexachlorocyclopentadiene |

| Nucleophilic Substitution | Various nucleophiles | Substituted cyclopentenes |

| Reductive Dechlorination | H₂/Catalyst, ZVI | Less chlorinated cyclopentenes |

These transformations allow for the construction of complex molecular architectures, including pesticides, polymers, and flame retardants. cela.caontosight.ai

Environmental Fate, Transport, and Remediation Research of Heptachlorocyclopentene

Environmental Distribution and Partitioning Dynamics of Heptachlorocyclopentene

The environmental distribution of this compound is governed by its physicochemical properties, which dictate its partitioning between the atmosphere, water, soil, and biota. Its behavior is analogous to other chlorinated cyclodiene pesticides, which are known for their persistence and wide-ranging distribution. orst.eduepa.gov

Research on related organochlorine pesticides demonstrates their capacity for long-range atmospheric transport, leading to their presence in remote ecosystems such as the Arctic. researchgate.nettandfonline.comresearchgate.netnih.govosti.gov This transport occurs through a process of volatilization from contaminated surfaces, atmospheric advection, and subsequent deposition. For instance, chlordane (B41520) and heptachlor (B41519) have been detected in the atmosphere far from their points of origin, indicating that similar transport is likely for this compound. nih.gov The detection of chlordane in remote atmospheres suggests that a significant portion exists in the vapor phase, which facilitates long-range transport. epa.gov

Illustrative Atmospheric Data for Related Organochlorine Pesticides

| Compound | Atmospheric Concentration Range (ng/m³) | Key Findings |

| Chlordane | 0.01 - 1.5 | Detected in remote Arctic air, indicating long-range transport. researchgate.nettandfonline.comnih.gov |

| Heptachlor | 0.005 - 0.5 | Also found in remote locations, often with its more persistent epoxide. nih.govcdc.gov |

| Hexachlorocyclopentadiene (B6142220) | <0.1 - 5 | Primarily found near production and disposal sites. cdc.gov |

This table presents illustrative data for compounds structurally related to this compound to infer its potential atmospheric behavior.

Once introduced into aquatic environments, this compound is expected to exhibit strong partitioning to suspended solids and bottom sediments due to its hydrophobic nature, a characteristic shared with heptachlor and chlordane. cdc.gov The log Kow for heptachlor is 5.44, suggesting a high potential for bioaccumulation and strong adsorption to organic matter in sediments. cdc.gov This partitioning significantly reduces its concentration in the water column but leads to its accumulation in sediments, where it can persist for long periods. epa.govcdc.gov

The transport and fate of organochlorine pesticides in river systems have been documented, showing that these compounds can be transported over significant distances while sorbed to sediments. nih.govcore.ac.uk The persistence of these compounds in sediment can lead to long-term contamination of aquatic ecosystems.

Illustrative Partitioning Coefficients for Related Organochlorine Pesticides

| Compound | Log Kow | Soil/Sediment Sorption (Kd or Koc) | Key Findings |

| Heptachlor | 5.44 | High (Koc values in thousands) | Strong adsorption to soil and sediment is a major fate process. cdc.gov |

| Chlordane | 6.0 | High (Koc ~15,500-24,600) | Immobile to slightly mobile in soil; strongly partitions to sediment. orst.eduepa.gov |

| Hexachlorocyclopentadiene | 5.04 | Moderate to High | Adsorption is a key process influencing its fate in aquatic systems. cdc.gov |

This table provides data for related compounds to estimate the partitioning behavior of this compound.

In terrestrial environments, this compound is anticipated to bind strongly to soil organic matter, limiting its mobility and leaching potential. orst.edunih.gov The persistence of chlordane in soil, with a half-life that can extend for years, highlights the potential for long-term soil contamination by related compounds. orst.edu The retention is primarily driven by hydrophobic interactions with the organic fraction of the soil. Factors such as soil type, organic matter content, and pH can influence the strength of this binding. nih.gov Leaching into groundwater is generally limited for these strongly sorbing compounds, although it has been observed for chlordane under certain conditions. orst.edu

Biodegradation Pathways and Microbial Transformation of this compound

The biodegradation of this compound is a critical process determining its ultimate fate in the environment. Based on studies of other chlorinated cyclodienes, both aerobic and anaerobic microbial transformations are possible, though they often proceed slowly.

Aerobic biodegradation of chlorinated cyclodienes like chlordane and heptachlor often involves oxidation reactions catalyzed by microbial mono- and dioxygenase enzymes. epa.govpsu.edu A common metabolic pathway for these compounds is the formation of epoxides. For example, heptachlor is aerobically transformed into the more persistent and toxic heptachlor epoxide. cdc.govcdc.gov Similarly, chlordane is metabolized to oxychlordane. epa.govnih.gov It is plausible that this compound undergoes a similar epoxidation reaction under aerobic conditions. The resulting epoxide would likely exhibit increased persistence compared to the parent compound. The aerobic biodegradation of less chlorinated cyclic compounds can proceed through various pathways, but highly chlorinated structures tend to be more recalcitrant. psu.edunih.govoup.commdpi.comoup.com

Under anaerobic conditions, reductive dechlorination is a more favorable degradation pathway for highly chlorinated compounds. nih.govdioxin20xx.orgresearchgate.netnih.gov Studies on the anaerobic degradation of organochlorine pesticides like DDT and lindane have shown that microorganisms can sequentially remove chlorine atoms from the molecule. nih.gov For chlorinated cyclodienes, anaerobic transformation can also occur, although the rates can be slow and the pathways complex. For instance, the anaerobic degradation of heptachlor in river sediment has been reported. nih.gov The intermediates of such processes would be less chlorinated derivatives of the parent compound. For chlordane, biotransformation under anaerobic conditions can lead to various breakdown products. orst.edu It is expected that this compound would also undergo slow reductive dechlorination under anaerobic conditions, leading to the formation of a series of less chlorinated cyclopentene (B43876) intermediates.

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation processes, which are non-biological, play a crucial role in the environmental fate of chemical compounds. These processes include hydrolysis, photolysis, and chemical transformations in natural systems.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts. For many organochlorine compounds, hydrolysis can be a significant degradation pathway.

Specific experimental data on the hydrolysis kinetics of this compound are scarce in publicly available literature. However, the principles of hydrolysis for similar compounds can provide an indication of its likely behavior. The rate of hydrolysis is often described by a rate constant, which can be used to calculate the half-life of the compound in water. For instance, the hydrolysis half-life of heptachlor in water has been estimated to be 3.5 days. Its degradation product, heptachlor epoxide, is significantly more resistant to hydrolysis, with a half-life of at least 4 years.

Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate hydrolysis rate constants when experimental data are unavailable. These models use the chemical structure of a compound to predict its reactivity.

Table 2: Illustrative Hydrolysis Half-Lives of Selected Chlorinated Pesticides (Data for analogous compounds)

| Compound | pH | Temperature (°C) | Half-Life |

| Heptachlor | Neutral | 25 | 3.5 days (estimated) |

| Heptachlor Epoxide | Neutral | 25 | > 4 years (estimated) |

| Lindane | 7 | 20 | ~30 days |

| Aldrin | 7 | 25 | ~150 days |

| Dieldrin | 7 | 25 | ~270 days |

Photolysis is the breakdown of chemical compounds by light. This process can occur directly, when the molecule itself absorbs light energy, or indirectly, through reactions with photochemically generated species like hydroxyl radicals.

There is limited specific information on the photolytic degradation of this compound. However, many chlorinated compounds are known to undergo photolysis in the environment. For example, the photolysis of pentachlorophenol (B1679276) in water can be rapid, with a reported half-life of 0.86 hours under certain conditions.

Besides hydrolysis and photolysis, other chemical transformations can occur in natural systems. These can be mediated by naturally occurring oxidants and reductants, such as metal oxides (e.g., manganese dioxide) and clay minerals. These surfaces can catalyze the degradation of organic pollutants.

For instance, clay minerals can adsorb organic compounds, which can alter their reactivity and facilitate their transformation. The oxidation of Mn(II) on mineral surfaces can lead to the formation of reactive manganese oxides that can, in turn, oxidize organic pollutants.

In anaerobic environments, such as sediments and some soils, reductive dechlorination can be a significant transformation pathway for chlorinated compounds. This process involves the removal of chlorine atoms and their replacement with hydrogen, leading to less chlorinated and often less toxic products. While specific studies on this compound are lacking, this pathway is well-documented for other chlorinated pesticides.

Environmental Persistence and Bioaccumulation Potential of this compound in Ecosystems

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down by biotic or abiotic processes. Bioaccumulation is the process by which a chemical becomes concentrated in the tissues of living organisms.

The environmental half-life of a chemical is the time it takes for its concentration to be reduced by half in a specific medium (e.g., soil, water, sediment, air). It is a key indicator of a chemical's persistence.

Direct experimental data on the environmental half-lives of this compound in various media are not widely available. However, based on its chemical structure and the behavior of similar compounds, it is expected to be a persistent organic pollutant. For its related compound, heptachlor, the persistence in soil can be significant, and is influenced by factors such as the amount of organic matter present.

Studies on other persistent organic pollutants, such as hexabromocyclododecane (HBCD), have shown that biotransformation half-lives can vary significantly between aerobic and anaerobic conditions. For example, the biotransformation half-life of HBCD in aerobic soil was found to be 63 days, while in anaerobic soil it was much shorter at 6.9 days. Similarly, in aerobic river sediments, the half-life ranged from 11 to 32 days, compared to 1.1 to 1.5 days under anaerobic conditions. This highlights the importance of local environmental conditions in determining the persistence of a chemical.

Table 3: Illustrative Environmental Half-Lives of Selected Persistent Organic Pollutants (Data for analogous compounds to illustrate persistence)

| Compound | Medium | Condition | Half-Life |

| Heptachlor | Water | - | 3.5 days (estimated) |

| Heptachlor | Soil | - | Weeks to months |

| Heptachlor Epoxide | Water | - | > 4 years (estimated) |

| HBCD | Soil | Aerobic | 63 days |

| HBCD | Soil | Anaerobic | 6.9 days |

| HBCD | River Sediment | Aerobic | 11-32 days |

| HBCD | River Sediment | Anaerobic | 1.1-1.5 days |

| Pentachlorophenol | Soil | - | Weeks to months |

Modeling of Bioconcentration and Biomagnification in Ecological Food Webs

The modeling of bioconcentration and biomagnification is crucial for understanding the environmental risk of persistent organic pollutants. Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food web. researchgate.net

Food web bioaccumulation models are instrumental in predicting the concentration of chemicals in various organisms and estimating metrics such as the bioconcentration factor (BCF) and biomagnification factor (BMF). nih.govnih.gov These models integrate various parameters, including the physicochemical properties of the chemical, the physiological characteristics of the organisms, and the structure of the food web. nih.gov

Table 1: Bioconcentration Data for Related Compounds

| Compound | Organism | Bioconcentration Factor (BCF) | Reference |

| Heptachlor | Various fish species | ~12,000 | epa.gov |

| Heptachlor Epoxide | - | Extensively bioconcentrated | epa.gov |

Note: This table presents data for compounds closely related to this compound, as specific data for this compound was not found in the reviewed literature.

Advanced Environmental Remediation Technologies for this compound Contamination

Advanced environmental remediation technologies are essential for the cleanup of sites contaminated with persistent organic pollutants like organochlorine pesticides. These technologies aim to either remove the contaminant from the environmental matrix or transform it into less harmful substances.

Adsorption-Based Remediation Strategies

Adsorption is a widely used remediation technique that involves the accumulation of contaminants onto the surface of a solid material, known as an adsorbent. akjournals.com This method is particularly effective for hydrophobic organic compounds which have a tendency to move from water to a solid phase. akjournals.com Common adsorbents include activated carbon, biochar, and clays, which possess large surface areas and favorable surface chemistry for attracting and retaining contaminants. akjournals.com The efficiency of adsorption is often described by isotherm models, such as the Langmuir and Freundlich models, which relate the amount of adsorbed substance to its concentration in the surrounding medium at equilibrium. youtube.comcapes.gov.brresearchgate.net

Specific studies on the adsorption of this compound are scarce in the available literature. However, research on related organochlorine pesticides, such as hexachlorobenzene (B1673134), has demonstrated the effectiveness of activated carbon for their removal from soil and water. nih.gov The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to soil organic carbon, is a key parameter in predicting its mobility in the environment. wikipedia.org For many organochlorine pesticides, Koc values are high, indicating strong adsorption to soil and low mobility. nih.gov While specific Koc values for this compound were not found, its chemical structure suggests it is likely to be hydrophobic and adsorb strongly to soil organic matter.

Table 2: General Adsorption Parameters for Hydrophobic Organic Compounds

| Parameter | Description | Significance in Remediation |

| Soil Adsorption Coefficient (Koc) | Ratio of the amount of chemical adsorbed per unit weight of organic carbon in the soil to the concentration of the chemical in the soil solution at equilibrium. wikipedia.org | A high Koc value suggests the contaminant will be strongly bound to soil, making it less mobile but potentially requiring more aggressive remediation techniques to remove. wikipedia.org |

| Langmuir Isotherm | A model that describes monolayer adsorption on a homogeneous surface. youtube.com | Provides the maximum adsorption capacity of an adsorbent. |

| Freundlich Isotherm | An empirical model that describes multilayer adsorption on a heterogeneous surface. youtube.com | Useful for describing adsorption on a wide range of materials. |

Advanced Oxidation Processes (AOPs) for this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). clu-in.org These highly reactive radicals can degrade a wide range of recalcitrant organic compounds, including pesticides, into simpler and less toxic substances, ultimately leading to their mineralization into carbon dioxide and water. clu-in.orgtandfonline.com Common AOPs include ozonation, UV/H₂O₂, Fenton, and photo-Fenton processes. clu-in.org

There is a lack of specific research on the degradation of this compound using AOPs. However, studies on other chlorinated organic compounds, such as pentachlorophenol and perchloroethylene, have shown that AOPs can be effective for their degradation. nih.govssu.ac.ir For instance, the degradation of pentachlorophenol has been successfully achieved using hydroxyl and sulfate (B86663) radicals generated through various activation methods. nih.gov The effectiveness of AOPs is influenced by factors such as pH, the concentration of the oxidant, and the presence of other substances in the water. researchgate.net Given its chlorinated and cyclic structure, it is anticipated that this compound would be susceptible to degradation by the strong oxidizing power of hydroxyl radicals generated during AOPs.

Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are environmentally friendly and cost-effective technologies that use living organisms to clean up contaminated environments. Bioremediation relies on microorganisms like bacteria and fungi to break down hazardous substances, while phytoremediation utilizes plants for the removal, degradation, or containment of contaminants. nih.govyoutube.com

Specific research on the bioremediation and phytoremediation of this compound is limited. However, studies on its derivative, heptachlor, have shown promise. A novel bacterial strain has been identified that can degrade heptachlor through hydroxylation, epoxidation, and dechlorination reactions, converting it into less toxic metabolites. nih.gov This suggests that microbial remediation could be a viable strategy for this compound, given their structural similarities.

Phytoremediation has also been explored for organochlorine pesticides. nih.govnih.govtandfonline.com Plants can take up these compounds from the soil and either store them in their tissues (phytoextraction) or break them down through metabolic processes (phytodegradation). tandfonline.com The rhizosphere, the soil region around plant roots, is a hotbed of microbial activity that can also contribute significantly to the degradation of pollutants (rhizodegradation). researchgate.nettandfonline.com For example, the plant Paulownia tomentosa has been investigated for its potential to remediate soils contaminated with several organochlorine pesticides, including heptachlor. nih.gov

Thermal Treatment and Incineration of this compound-Containing Wastes

Thermal treatment and incineration are effective methods for the destruction of hazardous organic wastes. koreascience.kr These processes use high temperatures to break down the chemical structure of pollutants, converting them into less harmful substances like carbon dioxide, water, and inorganic acids. researchgate.netkoreascience.kr Incineration involves the combustion of waste in the presence of oxygen, while other thermal treatments like pyrolysis involve heating in the absence of oxygen. researchgate.netkoreascience.kr

Specific studies on the thermal treatment of this compound are not widely available. However, research on the thermal decomposition of its precursor, hexachlorocyclopentadiene (HCCPD), provides valuable insights. The thermal decomposition of HCCPD has been studied under both inert and oxidative conditions, with the primary products being octachloronaphthalene (B52695) and chlorine gas at lower temperatures, and hexachlorobenzene and carbon monoxide at higher temperatures in the presence of oxygen. nih.gov Studies on the thermal treatment of organochlorine pesticides in general indicate that incineration at high temperatures (e.g., 850°C to 1100°C) can achieve high destruction efficiencies. koreascience.krpapersearch.net However, there is a potential for the formation of harmful byproducts like dioxins if combustion conditions are not carefully controlled. papersearch.net

Advanced Analytical Methodologies for Research on Heptachlorocyclopentene

Chromatographic Separation Techniques for Complex Environmental Matrices

Chromatography is a fundamental tool for separating Heptachlorocyclopentene from the myriad of other compounds present in environmental samples like soil, water, and biological tissues. The choice of chromatographic technique is critical for achieving the necessary resolution and sensitivity.

Gas chromatography (GC) is a powerful and widely used analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. pharmacyjournal.org The technique separates components of a sample based on their distribution between a gaseous mobile phase and a stationary phase within a heated column. pharmacyjournal.orgemerson.com GC is particularly well-suited for analyzing chlorinated hydrocarbons due to their volatility. pharmacyjournal.org

Advanced detection systems coupled with GC significantly enhance its capabilities for trace-level analysis. Some of the key detectors include:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for detecting chlorinated pesticides like this compound.

Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, leading to highly specific and confident identification. leeder-analytical.comagri.edu.tr This hybrid technique, known as GC-MS, is a cornerstone in environmental analysis. leeder-analytical.com High-resolution mass spectrometry (HRMS) coupled with GC further improves the identification of analytes at trace levels. pharmacyjournal.org

The table below summarizes the key features of advanced GC detection systems used in the analysis of this compound.

| Detector | Principle of Operation | Advantages for this compound Analysis |

| Electron Capture Detector (ECD) | Measures the decrease in a constant electron current caused by the capture of electrons by electronegative analytes. | Exceptional sensitivity to halogenated compounds, allowing for the detection of very low concentrations. |

| Mass Spectrometry (MS) | Ionizes separated compounds and then separates the ions based on their mass-to-charge ratio. | Provides definitive identification through unique mass spectra and fragmentation patterns. leeder-analytical.com Enables both qualitative and quantitative analysis. |

| High-Resolution Mass Spectrometry (HRMS) | A type of MS that provides highly accurate mass measurements. | Improves the confidence in elemental composition determination and is invaluable for identifying unknown metabolites and degradation products. pharmacyjournal.org |

While GC is a primary technique for this compound itself, liquid chromatography (LC) is indispensable for the analysis of its more polar and less volatile metabolites. creative-proteomics.com LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. creative-proteomics.com A significant advantage of LC is that it often does not require derivatization of the analytes, simplifying sample preparation. creative-proteomics.com

LC is frequently coupled with mass spectrometry (LC-MS) for the analysis of metabolites. nih.govnih.gov This combination is powerful for identifying and quantifying a wide range of transformation products in various biological and environmental matrices. nih.govnih.gov Different LC techniques, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can be employed to effectively separate metabolites with varying polarities. creative-proteomics.com

For exceptionally complex samples, one-dimensional chromatography may not provide sufficient separation power. In such cases, comprehensive two-dimensional chromatography (GCxGC or LCxLC) offers significantly enhanced resolution. wikipedia.orgshimadzu.eu This technique involves coupling two different chromatographic columns online, subjecting the entire sample to two independent separation mechanisms. wikipedia.orgshimadzu.eu

In GCxGC, the effluent from the first column is continuously transferred to a second, shorter column for rapid separation. wikipedia.org This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a single-column separation. wikipedia.orgmdpi.com GCxGC is particularly valuable in environmental and metabolomics studies where the sample complexity is high. wikipedia.org The coupling of GCxGC with mass spectrometry (GCxGC-MS) provides an even more powerful tool for the detailed analysis of complex mixtures. shimadzu.it

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio of ionized molecules, enabling their identification and quantification. In the context of this compound research, advanced MS techniques are essential for characterizing the parent compound and its various transformation products.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. sterlingpharmasolutions.comnih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, a common challenge in metabolite profiling. nih.govnih.gov

HRMS is particularly powerful when used in non-targeted screening approaches to identify a wide range of potential metabolites and degradation products of this compound in environmental samples. fera.co.ukhilarispublisher.com The high mass accuracy significantly reduces the number of possible candidate structures for an unknown peak, streamlining the identification process. nih.gov

The following table outlines the advantages of HRMS in this compound research.

| Feature | Description | Benefit for this compound Profiling |

| High Mass Accuracy | The ability to measure mass-to-charge ratios with very high precision. | Enables the confident determination of elemental formulas for parent compound and metabolites. nih.gov |

| High Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Separates analyte signals from matrix interferences, improving detection in complex samples. |

| Full Scan Data Acquisition | Collects data across a wide mass range, capturing information on all ionizable compounds. | Allows for retrospective data analysis to search for previously unsuspected metabolites or degradation products. fera.co.uk |

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. nih.govnih.gov This pattern, known as a product ion spectrum, serves as a structural fingerprint that can be used to identify the compound. nih.gov

MS/MS is an invaluable tool for the structural elucidation of this compound metabolites. nih.govnih.gov By comparing the fragmentation patterns of suspected metabolites to those of the parent compound or reference standards, researchers can deduce the chemical transformations that have occurred. This technique is central to understanding the metabolic pathways of this compound in various organisms and environments. The information gathered from MS/MS experiments is often used to build spectral libraries for the future identification of these metabolites. github.io

Isotope Ratio Mass Spectrometry in Environmental Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that provides information about the geographic, chemical, and biological origins of substances by measuring the relative abundances of their stable isotopes. caltech.edu For organochlorine compounds like this compound, Compound-Specific Isotope Analysis (CSIA) is particularly valuable for identifying contaminant sources and assessing their transformation in the environment. nih.govresearchgate.net This method precisely measures the isotopic ratio of elements such as carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) within the specific contaminant molecule. fiveable.mefiveable.meitrcweb.org

The principle behind CSIA is that the manufacturing process and the natural materials of origin impart a unique isotopic signature to the compound. itrcweb.org This signature can then be altered by environmental processes like biodegradation, where enzymatic reactions often favor molecules with lighter isotopes, leading to an enrichment of heavier isotopes in the remaining contaminant plume. itrcweb.orglu.se By analyzing these isotopic shifts, researchers can differentiate between contaminant sources, trace their movement through ecosystems, and quantify degradation. fiveable.meweebly.com

For chlorinated contaminants, dual-element CSIA (e.g., carbon and chlorine) offers enhanced source differentiation and a more detailed understanding of degradation pathways. fiveable.meub.edu For instance, a significant fractionation in both carbon and chlorine isotopes during biotic reductive dechlorination of a similar organochlorine pesticide, methoxychlor, pointed to C-Cl bond cleavage as the rate-determining step. ub.edu Gas chromatography is a predominant method for introducing specific compounds from a mixture for real-time isotopic analysis. caltech.edu The coupling of gas chromatography with combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a common setup for analyzing carbon isotopes in organic contaminants. fiveable.me The high precision of IRMS allows for the detection of even small isotopic changes, making it a powerful tool for environmental forensics and for monitoring the fate of this compound in soil and water. pnnl.gov

Spectroscopic Characterization Methods in this compound Research

Spectroscopic methods are indispensable for the structural elucidation and characterization of molecules like this compound. These techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition, bonding, and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds. cas.czebsco.com It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, by placing them in a strong magnetic field and irradiating them with radio waves. ebsco.comnih.gov The resulting NMR spectrum provides information on the chemical environment of each nucleus, allowing for the deduction of the molecular framework. ebsco.com

| Carbon Position | Typical Chemical Shift Range (ppm) for Cyclopentene (B43876) researchgate.net | Expected Influence of Chlorination |

| Olefinic (C=C) | 130-131 | Downfield shift due to electron withdrawal |

| Allylic (C-C=C) | 32-33 | Significant downfield shift |

| Saturated (C-C) | 23 | Significant downfield shift |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule. nih.gov These methods measure the vibrational frequencies of chemical bonds within the molecule, which are unique to its structure and functional groups. airhygiene.com

IR spectroscopy measures the absorption of infrared light at specific wavelengths corresponding to the vibrational modes of the molecule. airhygiene.com For this compound, key vibrational bands would include those for C-Cl stretching, C=C stretching of the double bond, and various C-C stretching and bending modes of the cyclopentene ring. Analysis of technical-grade hexachlorocyclopentadiene (B6142220), a closely related compound, has been performed using infrared spectrophotometry. rsc.org The presence of multiple chlorine atoms would significantly influence the positions and intensities of these bands, providing a unique spectrum for identification. epa.gov

Raman spectroscopy involves scattering laser light off the molecule and analyzing the small shifts in the light's frequency. It provides information on similar vibrational modes but is particularly sensitive to non-polar bonds, such as the C=C bond in the cyclopentene ring. nih.gov Together, IR and Raman spectra offer a comprehensive vibrational profile that can be used for structural confirmation and identification, even distinguishing between different isomers. epa.gov

Table 2: Characteristic Vibrational Frequencies for Bonds Relevant to this compound (Note: These are general frequency ranges. The exact values for this compound would be specific to its unique structure.)

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Signal |

| C-Cl Stretch | 600 - 800 | Weak to Medium |

| C=C Stretch | 1600 - 1680 | Strong |

| C-C Stretch | 800 - 1200 | Medium |

| C-H Bending/Stretching | 1300-1475 / 2850-3100 | Medium |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy levels. For compounds with chromophores, such as the double bond in the cyclopentene ring, UV-Vis spectroscopy is crucial for studying their photoreactivity and potential for photodegradation in the environment. nih.gov

The presence of chlorine atoms on the cyclopentene ring can cause a bathochromic shift (a shift to longer wavelengths) in the UV absorption spectrum. nih.gov This shift can make the compound more susceptible to degradation by natural sunlight, which has a spectral range of 290-750 nm. pjoes.com Studies on other chlorinated organic compounds have shown that direct photolysis, initiated by the absorption of a photon, can lead to the breaking of chemical bonds, including the C-Cl bond. nih.govpjoes.com The rate of these photochemical reactions often depends on the number and position of chlorine atoms. pjoes.com By analyzing the UV-Vis spectrum of this compound, researchers can predict its environmental persistence and the likelihood of its transformation into other products under sunlight. nih.gov

Method Development and Validation for Trace Analysis of this compound

Developing and validating analytical methods is critical for the accurate and reliable quantification of this compound at trace levels in complex environmental matrices like water, soil, and biota. nih.govaip.org Given its classification as an organochlorine pesticide (OCP), methods often follow established protocols for this class of compounds. lcms.cz

The process typically involves sample extraction, cleanup, and instrumental analysis. A common approach for OCPs is extraction with an organic solvent mixture, followed by a cleanup step to remove interfering co-extracted substances. nemi.govjst.go.jp Techniques like solid-phase extraction (SPE) and gel permeation chromatography (GPC) are frequently used for sample preparation. aip.orgnemi.gov

For detection and quantification, gas chromatography (GC) is the technique of choice due to its high selectivity and sensitivity for volatile and semi-volatile organic compounds. nih.gov It is often coupled with highly sensitive detectors:

Electron Capture Detector (GC-ECD): This detector is highly sensitive to halogenated compounds like this compound, making it a cost-effective and widely used option for trace OCP analysis. nih.govnemi.gov

Mass Spectrometry (GC-MS): This provides greater specificity and structural confirmation, which is essential for unambiguous identification, especially in complex samples. tandfonline.com Operating in selected ion monitoring (SIM) mode enhances sensitivity for target analytes. tandfonline.com

Method validation is a prerequisite for any analytical study and involves assessing several key parameters to ensure the method is fit for its intended purpose. nih.gov

Table 3: Key Parameters for Method Validation in Trace Analysis

| Parameter | Description | Typical Acceptance Criteria for OCP Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.99 tandfonline.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Varies by method and matrix, often in the µg/L or µg/kg range. nih.govtandfonline.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Varies by method and matrix, often in the µg/L or µg/kg range. nih.gov |

| Accuracy/Recovery | The closeness of the measured value to the true value, often assessed through spike-recovery experiments. | Typically 70-130% recovery for spiked samples. |

| Precision | The degree of agreement among independent measurements under specified conditions, expressed as relative standard deviation (RSD). | RSD typically < 20-30%. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Confirmed by peak retention time and, ideally, mass spectral data. jst.go.jp |

Quality Assurance and Quality Control in this compound Analysis

A robust Quality Assurance (QA) and Quality Control (QC) program is essential to ensure that analytical data for this compound are reliable, repeatable, and legally defensible. epa.govufz.de QA refers to the planned system of activities that provides confidence that quality requirements will be met, while QC comprises the operational techniques used to fulfill those requirements. asq.orgiges.or.jp

Internal quality control involves procedures undertaken by the laboratory to continuously monitor its operations and results. fao.org This includes the routine analysis of various QC samples alongside the environmental samples.

Table 4: Common Quality Control Samples and Their Purpose

| QC Sample Type | Purpose | Frequency of Analysis |

| Method Blank | An analyte-free matrix (e.g., organic-free reagent water, clean sand) that is carried through the entire analytical process. jst.go.jpepa.gov It is used to check for contamination from reagents, glassware, and the laboratory environment. | One per analytical batch or every 20 samples. epa.gov |

| Laboratory Control Sample (LCS) | A clean matrix spiked with a known concentration of the analyte(s) of interest. It is used to monitor the performance of the entire analytical method, independent of matrix effects. epa.gov | One per analytical batch. epa.gov |

| Matrix Spike (MS) / Matrix Spike Duplicate (MSD) | Aliquots of an actual environmental sample spiked with a known concentration of the analyte(s). They are used to assess the effect of the sample matrix on the analytical method's accuracy and precision. epa.gov | One MS/MSD pair per analytical batch or every 20 samples. epa.gov |

| Surrogates | Compounds similar to the analytes of interest but not expected to be in the sample, which are added to every sample (including QC samples) before extraction. They are used to monitor the efficiency of the extraction and analysis for each individual sample. | Added to all samples. |

| Calibration Verification | Analysis of a standard to verify that the instrument's calibration is still valid. epa.gov | At the beginning and end of an analytical run and periodically throughout (e.g., after every 10-15 samples). epa.gov |

External quality control, such as participating in proficiency testing (PT) programs, provides an independent assessment of a laboratory's performance by comparing its results to those of other laboratories. fao.org Adherence to established methods, such as those from the U.S. Environmental Protection Agency (EPA), provides a framework for these QA/QC procedures. epa.govepa.gov

Computational and Theoretical Chemistry Studies of Heptachlorocyclopentene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule, which in turn governs its stability, geometry, and how it interacts with other chemical species.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, rather than the more complex many-electron wavefunction. d-nb.infofrontiersin.orgrsc.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like heptachlorocyclopentene. nih.govresearchgate.net

Applications of DFT for compounds analogous to this compound, such as other cyclopentene (B43876) derivatives, involve the calculation of key electronic properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity. The HOMO-LUMO gap provides an estimate of the molecule's stability and its susceptibility to electronic excitation. Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For instance, in studies of cyclopentene-containing peptides, DFT calculations have been used to rationalize intermolecular interactions and the formation of specific structural motifs. nih.gov Similarly, DFT has been employed to investigate the mechanism and reactivity in reactions involving cyclopentenone derivatives, providing insights into the rate-determining steps. nih.gov While specific DFT studies on this compound are not abundant in publicly available literature, the principles are directly applicable to understanding its electronic characteristics and predicting its reactive behavior.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. These methods are crucial for mapping potential energy surfaces and determining the energetics of reaction pathways. wayne.edunih.gov By calculating the energies of reactants, transition states, and products, researchers can determine activation energies and reaction enthalpies, which are key parameters for understanding reaction kinetics and thermodynamics. kuleuven.be

For chlorinated hydrocarbons, ab initio calculations have been instrumental in elucidating degradation mechanisms. For example, studies on the elimination of HCl from chloroalkanes like chlorocyclopentane (B1362555) have used high-level ab initio methods to compute reaction barriers and thermochemistry. nist.gov Similarly, the reactions of chlorinated phenoxyl radicals, which can be models for understanding the persistence of chlorinated aromatics, have been studied to determine activation energies for decomposition. nih.gov These calculations show that chlorine substitution can significantly alter radical stability and reactivity. nih.gov The reaction of chlorine atoms with unsaturated hydrocarbons has also been mapped out using highly correlated ab initio methods, revealing barrierless addition pathways and the energetics of subsequent isomerization reactions. nist.gov

Below is a table showing representative activation energies (Ea) and reaction energies (ΔE_rxn) for decomposition or reaction pathways of related chlorinated compounds, as determined by computational methods. This data illustrates the type of energetic information that can be obtained for this compound degradation pathways.

Table 1: Calculated Reaction Energetics for Related Chlorinated Compounds

| Reaction | Computational Method | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔE_rxn) (kcal/mol) | Source |

|---|---|---|---|---|

| Phenoxyl Radical → CO + Cyclopentadienyl Radical | G2M/MP2 | 52.2 | - | nih.gov |

| Chlorocyclohexane → Cyclohexene + HCl | G3MP2B3 | - | 17.0 | nist.gov |

| Cl + Allene → 2-chloroallyl radical | QCISD(T)//QCISD | Barrierless | - | nist.gov |

| H-abstraction from Allene by Cl | QCISD(T)//QCISD | 3.6 | - | nist.gov |

Molecular Dynamics Simulations for Environmental Interactions and Transport

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the dynamics, conformational changes, and thermodynamic properties of molecules and their interactions with the surrounding environment. mdpi.com This technique is particularly valuable for understanding how pollutants like this compound behave in complex environmental matrices such as water, soil, and biological membranes. acs.orgnih.govacs.org

MD simulations can model the partitioning of organochlorine contaminants between different environmental compartments, such as the water-air interface. acs.orgnih.gov These simulations provide free energy profiles that describe the energetic favorability of a molecule residing in the bulk water phase, the air phase, or accumulating at the interface. acs.org Such studies have been applied to a wide range of organic contaminants, generating data on their partitioning constants which are critical for fate and transport models. acs.org Furthermore, MD simulations can elucidate the interactions between pesticides and soil components at an atomic level, including adsorption onto soil organic matter or mineral surfaces and solubilization by natural or synthetic surfactants. acs.org This provides a mechanistic understanding of the factors controlling the mobility and bioavailability of this compound in the subsurface environment. mdpi.comresearchgate.net

Reaction Mechanism Prediction and Transition State Analysis

Understanding the chemical transformation of this compound in the environment requires detailed knowledge of its reaction mechanisms. Computational chemistry offers powerful tools for predicting these mechanisms and characterizing the high-energy transition states that control reaction rates. wayne.edu By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, revealing the sequence of elementary steps, the structures of intermediates, and the geometry of transition states. schoolwires.net

The degradation of chlorinated compounds often proceeds via radical reactions, such as attack by hydroxyl radicals (•OH) in the atmosphere or in water. Computational studies on analogous chlorinated alkenes have shown that such reactions can involve addition to the double bond or abstraction of a hydrogen atom. nih.govasm.org The Hammond postulate, a key concept in physical organic chemistry, is often used in conjunction with computational results to relate the structure of a transition state to its energy; for exothermic reactions, the transition state resembles the reactants (an "early" transition state), while for endothermic reactions, it resembles the products (a "late" transition state). masterorganicchemistry.com This principle helps in rationalizing reaction selectivity. For chlorinated ethenes, for example, computational studies have identified the formation of unstable epoxide intermediates and elucidated competing reaction pathways. nih.govacs.org Analyzing the transition states for these pathways is crucial for predicting the major degradation products of this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Environmental Fate